6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6R)-

Catalog No.
S8375270
CAS No.
202592-24-3
M.F
C19H17ClN4O2S
M. Wt
400.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepi...

CAS Number

202592-24-3

Product Name

6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6R)-

IUPAC Name

2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid

Molecular Formula

C19H17ClN4O2S

Molecular Weight

400.9 g/mol

InChI

InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)/t14-/m1/s1

InChI Key

LJOSBOOJFIRCSO-CQSZACIVSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C

6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6R)- is a complex heterocyclic compound characterized by a unique fused ring structure. This compound features a thieno-triazolo-diazepine framework with various substituents that enhance its biological activity. The presence of the 4-(4-chlorophenyl) group and the trimethyl substitution at positions 2, 3, and 9 make this compound particularly interesting for pharmaceutical applications.

Typical of heterocyclic compounds. Notably:

  • Acylation: The carboxylic acid group can participate in acylation reactions to form esters.
  • Nucleophilic Substitution: The chlorine atom in the phenyl group can be replaced by nucleophiles under appropriate conditions.
  • Condensation Reactions: The amine groups within the diazepine structure can engage in condensation reactions to form various derivatives.

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anti-inflammatory Properties: It has been shown to possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Anticancer Activity: Preliminary studies suggest potential utility in oncology due to its ability to inhibit specific protein families involved in cancer progression .
  • Neuroprotective Effects: Some derivatives of this compound have demonstrated neuroprotective properties, which could be beneficial in neurodegenerative disorders.

The synthesis of 6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid typically involves several steps:

  • Formation of the Diazepine Ring: Initial cyclization reactions are performed to construct the diazepine core.
  • Substitution Reactions: The introduction of the chlorophenyl and trimethyl groups is achieved through electrophilic aromatic substitution methods.
  • Carboxylic Acid Formation: The final step involves converting an appropriate precursor into the acetic acid derivative through hydrolysis or oxidation reactions .

The compound has several potential applications:

  • Pharmaceuticals: Its anti-inflammatory and anticancer properties make it a candidate for drug development.
  • Research Tools: It may serve as a biochemical probe to study specific biological pathways or disease mechanisms.
  • Therapeutics for Neurodegenerative Diseases: Given its neuroprotective effects, it could be explored for treating conditions like Alzheimer's or Parkinson's disease.

Studies on interaction profiles reveal that this compound can interact with various biological targets:

  • Protein Kinases: It may inhibit specific kinases involved in cell signaling pathways related to inflammation and cancer .
  • Receptors: Potential interactions with neurotransmitter receptors have been suggested, indicating possible implications in neurological research .
  • Enzymatic Inhibition: The compound may act as an inhibitor for enzymes that play critical roles in metabolic pathways.

Several compounds share structural similarities with 6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructureKey Properties
6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepineSimilar core structureExhibits anti-inflammatory activity
7H-pyrrolo[2,3-d]pyrimidin-5(6H)-oneDifferent heterocyclic coreKnown for antiviral properties
5H-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-oneContains thieno and pyrimidine ringsAnticancer activity reported

The unique combination of thieno and triazolo-diazepine structures along with specific substituents like the chlorophenyl group distinguishes this compound from others. Its dual action as an anti-inflammatory and potential anticancer agent further emphasizes its therapeutic promise.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

400.0760747 g/mol

Monoisotopic Mass

400.0760747 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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